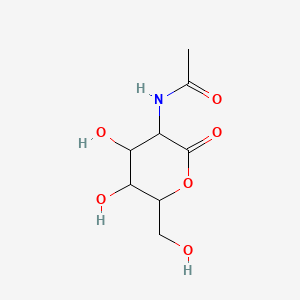

2-acetamido-2-deoxy-D-glucono-delta-lactone

CAS No.:

Cat. No.: VC17953266

Molecular Formula: C8H13NO6

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO6 |

|---|---|

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | N-[4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11) |

| Standard InChI Key | NELQYZRSPDCGRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Acetamido-2-deoxy-D-glucono-δ-lactone features a six-membered lactone ring formed via intramolecular esterification of the carboxylic acid group at the C1 position with the hydroxyl group at C5 of N-acetyl-D-glucosamine . The δ-lactone designation specifies the 1,5-cyclic ester configuration. Stereochemical details, derived from its InChI key (NELQYZRSPDCGRQ-DBRKOABJSA-N) , confirm the D-glucose configuration with chiral centers at C3, C4, C5, and C6. The acetamido group at C2 enhances solubility and influences reactivity in aqueous environments.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

The compound’s slow hydrolysis in water to gluconic acid enables pH modulation in biochemical systems . Its crystalline stability and low odor profile facilitate handling in laboratory settings .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves oxidation of N-acetyl-D-glucosamine followed by lactonization. While detailed protocols are proprietary, analogous methods for glucono-δ-lactone production suggest potential routes:

-

Oxidation of N-Acetyl-D-glucosamine: Bromine-mediated oxidation of the aldose to gluconic acid derivatives, followed by cyclization under acidic conditions .

-

Enzymatic Conversion: Use of glucose oxidase or dehydrogenases to achieve selective oxidation, though this method’s applicability to N-acetylated substrates requires validation .

Biochemical Applications

Enzyme Inhibition

2-Acetamido-2-deoxy-D-glucono-δ-lactone acts as a competitive inhibitor of β-hexosaminidase, an enzyme involved in glycoprotein and glycolipid catabolism . By mimicking the transition state of glycosidic bond cleavage, it reduces enzymatic activity with an IC₅₀ value dependent on assay conditions. This property is exploited in lysosomal storage disorder research and glycosidase mechanism studies.

Glycosaminoglycan Synthesis

As a precursor in hyaluronic acid and chondroitin sulfate biosynthesis, the lactone’s acetylated amino group directs regioselective glycosylation . Its lactone ring enhances reactivity toward nucleophilic attack by hydroxyl groups in polysaccharide chain elongation.

Analytical Characterization

Spectroscopic Methods

-

NMR: and NMR spectra confirm lactone ring formation (δ 170–175 ppm for carbonyl carbons) .

-

Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 220.19 .

Chromatographic Techniques

HPLC with refractive index detection (RID) achieves >95% purity assessment using hydrophilic interaction liquid chromatography (HILIC) columns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume